3-acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
3-Acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound featuring a fused pyrrolo-isoxazole-dione core. Its molecular formula is C₁₄H₉F₃N₂O₄, with a molecular weight of 326.23 g/mol and CAS number 339276-46-9 . Key structural elements include:
- A 3-acetyl group at position 2.
- A 3-(trifluoromethyl)phenyl substituent at position 3.
The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
3-acetyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O4/c1-6(20)10-9-11(23-18-10)13(22)19(12(9)21)8-4-2-3-7(5-8)14(15,16)17/h2-5,9,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYOTFNXUBUFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetReceptor-Interacting Protein Kinase 3 (RIPK3) . RIPK3 plays a critical role in necroptosis, a form of programmed cell death.
Mode of Action
Similar compounds have been shown to inhibit ripk3 by blocking necrosome formation and specifically inhibiting the phosphorylation of ripk3 in necroptotic cells.
Biochemical Pathways
Ripk3, a potential target of this compound, is known to be involved in the necroptosis pathway. Necroptosis plays a critical role in various diseases, including inflammatory, infectious, and degenerative diseases.
Biological Activity
3-Acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure includes a trifluoromethyl group and an acetyl substituent, which may influence its biological interactions and pharmacological properties. This article reviews the biological activities associated with this compound, synthesizing findings from various studies and sources.
- Chemical Formula : C14H9F3N2O4
- Molecular Weight : 326.23 g/mol
- CAS Number : 339276-46-9
The compound's structure suggests potential reactivity and interactions due to the presence of functional groups such as isoxazole and pyrrole rings.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature; however, insights can be drawn from related compounds within the isoxazole and pyrrole classes.
Anticancer Activity
Compounds with similar structures have demonstrated anticancer properties. For instance, derivatives of isoxazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Activity
Some isoxazole derivatives exhibit antimicrobial properties. Studies indicate that these compounds can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial death. The trifluoromethyl group may enhance lipophilicity, improving membrane penetration and bioactivity.
Anti-inflammatory Effects
Research on similar heterocycles suggests potential anti-inflammatory activity. These compounds may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), thus reducing inflammation in various models.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
-
Anticancer Mechanisms :
- A study found that isoxazole derivatives can inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through caspase activation .
- Another research highlighted a series of pyrrole-based compounds that exhibited selective cytotoxicity against leukemia cells through mitochondrial pathway activation .
-
Antimicrobial Studies :
- Research indicated that trifluoromethyl-substituted isoxazoles demonstrated significant antibacterial activity against Gram-positive bacteria by disrupting their cell membrane integrity .
- A comparative study showed that certain isoxazole derivatives were effective against resistant strains of Staphylococcus aureus .
- Anti-inflammatory Research :
Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug design and development. Similar compounds have demonstrated various biological activities:
- Antimicrobial Activity : Compounds with isoxazole structures have been reported to exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The trifluoromethyl group may enhance lipophilicity, improving membrane permeability and bioactivity against microbial pathogens .
- Anticancer Properties : Research indicates that derivatives of pyrrolo[3,4-d]isoxazole compounds can inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar frameworks can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colorectal cancer) .
Materials Science
Due to its unique electronic properties imparted by the trifluoromethyl group, this compound may find applications in materials science:
- Fluorescent Materials : The incorporation of fluorinated groups can enhance the photophysical properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors .
- Polymer Chemistry : The compound could be used as a building block for synthesizing novel polymers with tailored properties for specific applications in coatings or electronics.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various derivatives of isoxazole compounds against several bacterial strains. The results indicated that compounds similar to 3-acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exhibited significant activity against Bacillus species while showing less effectiveness against gram-negative strains. This highlights the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Activity
In another investigation, derivatives based on pyrrolo[3,4-d]isoxazole structures were tested against various cancer cell lines. The study reported promising results where certain derivatives showed cytotoxic effects comparable to established chemotherapeutic agents. This suggests that further exploration of this compound could lead to the discovery of novel anticancer therapeutics .
Comparison with Similar Compounds
Pyrrolo[3,4-c]pyrazole-diones ()
Compounds 33–35 and 39 share a pyrrolo[3,4-c]pyrazole-dione core but differ in substituents:
Comparison with Target Compound :
- The pyrrolo[3,4-d]isoxazole-dione core in the target compound replaces the pyrazole ring in 33–39 , altering electronic properties and hydrogen-bonding capacity.
- The trifluoromethylphenyl group in the target compound mirrors 35 , but its position on the isoxazole ring (vs. pyrazole in 35 ) may influence bioactivity.
Isoxazole-Dione Derivatives with Aromatic Substituents
3,3-Spiro-2-[5,5-Dimethylcyclohexane-1,3-dionyl]-5-(3-trifluoromethylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-(3H,5H)-dione ()
- Structure : Spirocyclic cyclohexane-dione fused to the isoxazole ring.
- Molecular Weight : 470.80 g/mol (vs. 326.23 for the target compound).
Functional Group Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
